Cas no 2172173-99-6 (3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane)

3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane 化学的及び物理的性質
名前と識別子
-
- 3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane
- 2172173-99-6
- 3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane
- EN300-1279119
-
- インチ: 1S/C15H30N2O/c1-12(2)13-14(3,4)11-16-15(18-13)7-6-9-17(5)10-8-15/h12-13,16H,6-11H2,1-5H3
- InChIKey: OSVDQWZTDITUQA-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C)C)C(C)(C)CNC21CCN(C)CCC2
計算された属性
- せいみつぶんしりょう: 254.235813585g/mol
- どういたいしつりょう: 254.235813585g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 24.5Ų
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1279119-5000mg |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 5000mg |
$3479.0 | 2023-10-01 | ||
Enamine | EN300-1279119-0.25g |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 0.25g |
$1577.0 | 2023-06-08 | ||
Enamine | EN300-1279119-250mg |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 250mg |
$1104.0 | 2023-10-01 | ||
Enamine | EN300-1279119-10000mg |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 10000mg |
$5159.0 | 2023-10-01 | ||
Enamine | EN300-1279119-0.05g |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 0.05g |
$1440.0 | 2023-06-08 | ||
Enamine | EN300-1279119-10.0g |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 10g |
$7373.0 | 2023-06-08 | ||
Enamine | EN300-1279119-2500mg |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 2500mg |
$2351.0 | 2023-10-01 | ||
Enamine | EN300-1279119-0.1g |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 0.1g |
$1508.0 | 2023-06-08 | ||
Enamine | EN300-1279119-0.5g |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 0.5g |
$1646.0 | 2023-06-08 | ||
Enamine | EN300-1279119-2.5g |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 2.5g |
$3362.0 | 2023-06-08 |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane 関連文献
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecaneに関する追加情報
Introduction to 3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane (CAS No. 2172173-99-6)
The compound 3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane (CAS No. 2172173-99-6) represents a fascinating molecular architecture that has garnered significant attention in the field of medicinal chemistry and chemical biology. This spirocyclic compound features a unique combination of heterocyclic rings and alkyl substituents, which contribute to its distinct physicochemical properties and potential biological activities.
At the core of this molecule lies a spiro structure, where two cyclic units are connected at a single carbon atom. In this case, the spiro compound consists of an oxygen-containing heterocycle linked to a diazaspiro system. The presence of multiple methyl and isopropyl substituents enhances the steric bulk of the molecule, influencing its solubility, metabolic stability, and interactions with biological targets. The 1-oxa moiety introduces a polar functional group, while the 5,9-diazaspiro5.6dodecane backbone provides a rigid scaffold that can be exploited for receptor binding and drug design.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profiles and binding affinities of such complex molecules with remarkable accuracy. Studies suggest that the trimethyl and propan-2-yl substituents play a crucial role in modulating the compound's interaction with biological macromolecules. For instance, molecular dynamics simulations have revealed that these groups can stabilize specific conformations of the spirocycle, thereby enhancing binding to protein targets.
The 1-oxa ring is particularly noteworthy for its ability to engage in hydrogen bonding interactions with polar residues in protein active sites. This feature has been leveraged in the design of enzyme inhibitors and receptor modulators. Furthermore, the 5,9-diazaspiro5.6dodecane core exhibits structural rigidity that can improve ligand efficiency by reducing conformational entropy losses upon binding. These properties make it an attractive scaffold for developing small-molecule drugs with improved pharmacological profiles.
In vitro studies have demonstrated that derivatives of this compound exhibit promising biological activities across multiple therapeutic areas. For example, preliminary assays indicate that certain analogs may possess inhibitory effects on kinases and other enzymes implicated in cancer progression. The trimethyl and propan-2-yl groups have been shown to fine-tune the binding affinity and selectivity of these derivatives toward their target enzymes.
The synthesis of 3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane presents unique challenges due to its complex spirocyclic framework. However, recent methodological advances in organic synthesis have made it feasible to construct such molecules with high yield and purity. Transition-metal-catalyzed reactions have played a pivotal role in facilitating key bond-forming steps, such as the spirocyclization reaction that connects the oxygen-containing heterocycle to the diazaspiro system.
The incorporation of propan-2-yl substituents has been strategically designed to enhance solubility while maintaining metabolic stability. This balance is critical for ensuring that the compound remains bioavailable throughout its pharmacokinetic journey within an organism. Additionally, computational modeling has helped optimize synthetic routes by predicting intermediate conformations and reactivity patterns.
One of the most intriguing aspects of this compound is its potential for further derivatization to explore novel biological activities. By modifying substituents such as the trimethyl groups or introducing additional functional groups at strategic positions along the spirocycle, researchers can generate libraries of compounds for high-throughput screening. Such libraries are essential for identifying lead candidates with optimized pharmacological properties.
The role of heterocyclic chemistry in drug discovery cannot be overstated, and compounds like 3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane exemplify how intricate molecular architectures can lead to innovative therapeutic agents. The combination of computational chemistry tools with traditional synthetic methodologies has accelerated the discovery process significantly over recent years.
Future research directions may focus on exploring the compound's potential in treating neurological disorders or inflammatory conditions. The ability of spirocyclic compounds to modulate protein-protein interactions makes them particularly promising candidates for such applications. As our understanding of molecular recognition mechanisms continues to evolve, so too will our capacity to design more effective small-molecule drugs based on structures like this one.
2172173-99-6 (3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane) 関連製品
- 2228347-11-1(2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol)
- 631890-97-6(2-2-(dimethylamino)ethyl-1-(3-ethoxyphenyl)-7-fluoro-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)
- 2098000-14-5(N-Methyl-1-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride)
- 1355217-88-7(6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile)
- 2168581-59-5(2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid)
- 2228203-59-4(tert-butyl 3-(1-amino-2,2-dimethylcyclopropyl)piperidine-1-carboxylate)
- 1806914-21-5(4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine)
- 433327-78-7(3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one)
- 2171439-45-3(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxan-3-yl}acetic acid)
- 868981-07-1(N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide)




